molecular formula C19H20N4O3 B2566496 2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448059-41-3

2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2566496
CAS RN: 1448059-41-3
M. Wt: 352.394
InChI Key: WVWNUUJSOXIRGL-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPPPEA and has been synthesized using various methods. In

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of polyazanaphthalenes, including derivatives related to the specified compound, through reactions with various nucleophilic reagents, showcasing their potential in creating diverse organic molecules (Harb et al., 1989).
  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, emphasizing the importance of hydrogen bonding in the self-assembly process and highlighting their significant antioxidant activity (Chkirate et al., 2019).
  • The synthesis and antiproliferative activity studies on new functionalized pyridine linked thiazole derivatives, offering insights into their potential anticancer properties (Alqahtani & Bayazeed, 2020).

Biological and Chemical Activities

  • A toxicological evaluation of a novel cooling agent structurally related to the specified compound revealed its safety for use in food and beverage applications, demonstrating rapid oxidative metabolism and lack of genotoxic effects in vitro and in vivo (Karanewsky et al., 2015).
  • The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for in vitro cytotoxic activity against various cancer cell lines, indicating the compound's potential as an anticancer agent (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-17-4-2-3-5-18(17)26-14-19(24)21-11-13-23-12-8-16(22-23)15-6-9-20-10-7-15/h2-10,12H,11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWNUUJSOXIRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

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